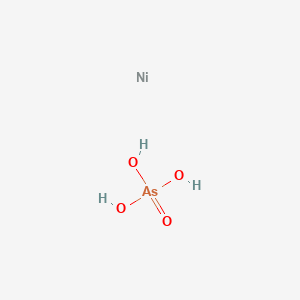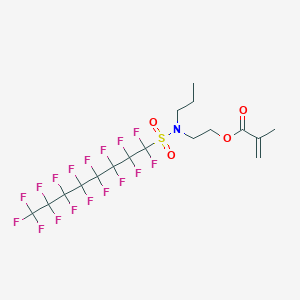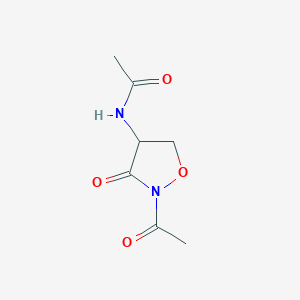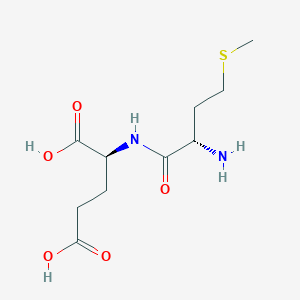
Methyl 2-hydroxy-4-nitrobenzoate
Overview
Description
“Methyl 2-hydroxy-4-nitrobenzoate” is a chemical compound with the molecular formula C8H7NO5 . It is also known by other names such as “Methyl 4-nitrosalicylate”, “Benzoic acid, 2-hydroxy-4-nitro-, methyl ester”, and "Salicylic acid, 4-nitro-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-4-nitrobenzoate” includes a nitro group (-NO2) and a methyl ester group (-COOCH3) attached to a benzene ring . The InChI string representation of the molecule isInChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3 . Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-4-nitrobenzoate” has a molecular weight of 197.14 g/mol . It has a computed XLogP3 value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are 197.03242232 g/mol . The topological polar surface area is 92.4 Ų . The compound is a powder with a melting point of 161-166°C .Scientific Research Applications
Crystallography and Non-Covalent Interactions
“Methyl 2-hydroxy-4-nitrobenzoate” has been used in the study of non-covalent interactions in crystal structures . The compound crystallizes with two unique molecules in the asymmetric unit of the triclinic unit cell . The study of these non-covalent interactions is crucial to understanding the structures of organic crystals .
Synthesis of Bioactive Natural Products
“Methyl 2-hydroxy-4-nitrobenzoate” is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . These natural products have potential applications in the pharmaceutical industry.
Nonlinear Optical Materials
The compound has potential applications in the field of nonlinear optical materials . Nonlinear optical materials are used in various optoelectronic devices . The overlap of π-orbitals in the molecule leads to delocalization of intermolecular charge distribution, which determines the hyperpolarizability or high molecular polarizability and thus, it has high optical nonlinearity .
Supramolecular Chemistry
“Methyl 2-hydroxy-4-nitrobenzoate” can be used to study supramolecular chemistry . The noncovalent bond is the dominant contact between supramolecules in supramolecular chemistry . These forces commonly include both classical and non-classical hydrogen bonding, π-π and C—H…π interactions together with hydrophobic forces, van der Waals interactions, and electrostatic effects .
Drug Binding Studies
The compound can be used in drug binding studies . The study of non-covalent interactions is crucial to understanding drug binding and many biological processes .
Quantum-Mechanical Modeling
“Methyl 2-hydroxy-4-nitrobenzoate” can be used in quantum-mechanical modeling . Non-covalent interactions feature shallow potential energy surfaces and require very accurate quantum-mechanical modeling for reliable predictive results .
Safety And Hazards
Future Directions
While specific future directions for “Methyl 2-hydroxy-4-nitrobenzoate” are not mentioned in the search results, research into similar compounds continues to be an active area of study . Understanding the properties and behaviors of such compounds can lead to their application in various fields, including medicine and environmental science.
properties
IUPAC Name |
methyl 2-hydroxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODUOCYKSQVFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159972 | |
| Record name | Salicylic acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-nitrobenzoate | |
CAS RN |
13684-28-1 | |
| Record name | Salicylic acid, 4-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13684-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylic acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)


![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
